(1-(m-Tolyl)cyclobutyl)methanol
Description
(1-(m-Tolyl)cyclobutyl)methanol is a cyclobutane derivative featuring a methanol (-CH₂OH) group and a meta-methylphenyl (m-tolyl) substituent. This compound combines the steric effects of the cyclobutane ring with the aromatic and electronic properties of the m-tolyl group, distinguishing it from simpler cyclobutyl alcohols or substituted phenyl derivatives.
Properties
IUPAC Name |
[1-(3-methylphenyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-12/h2,4-5,8,13H,3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZFQPVZSSVMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(m-Tolyl)cyclobutyl)methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclobutanes can be synthesized by the dimerization of alkenes upon irradiation with UV light or by the dehalogenation of 1,4-dihalobutanes using reducing metals
Industrial Production Methods
Industrial production of (1-(m-Tolyl)cyclobutyl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of intermediates, control of reaction temperatures, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Acid-Catalyzed Ring Expansion
Cyclobutyl rings are prone to strain-driven rearrangements. For cyclobutylmethylcarbenium ions, ring expansion to cyclopentane derivatives via -acyl shifts is well-documented . This mechanism could apply to (1-(m-Tolyl)cyclobutyl)methanol under acidic conditions, though the m-tolyl substituent might stabilize intermediates or influence migratory aptitude.
| Reaction | Conditions | Outcome |
|---|---|---|
| Cyclobutylmethylcarbenium ion → Cyclopentane | Acid (e.g., MeSO₃H), elevated temperatures | Ring expansion via -shift |
Strain-Release Reactions
The high ring strain in cyclobutane derivatives (~90 kJ/mol) makes them reactive. Bicyclobutanes, for instance, undergo strain-release ring-opening under nucleophilic or electrophilic conditions . While (1-(m-Tolyl)cyclobutyl)methanol is not a bicyclobutane, its cyclobutyl core may similarly participate in:
-
Electrophilic π-complex formation : Potential acid-catalyzed rearrangements or carbocation intermediates.
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Nucleophilic attack : Opening of the strained ring under basic conditions, though no direct evidence exists for this compound.
Substituent Effects
The m-tolyl group introduces steric and electronic effects. In analogous systems (e.g., sulfone-substituted bicyclobutanes), electron-withdrawing groups enhance electrophilicity, facilitating strain-release reactions . Similarly, the m-tolyl substituent may modulate the stability of intermediates (e.g., carbocations) formed during acid-catalyzed processes.
Computational Models
Though not directly applied to this compound, density functional theory (DFT) studies on related systems (e.g., cyclopropyl methanol derivatives) highlight entropy-driven alcohol-assisted hydrogen liberation as a key step in dehydrogenation pathways . Similar computational approaches could elucidate the transition states for ring expansion or carbocation formation in (1-(m-Tolyl)cyclobutyl)methanol.
Comparative Reactivity with Analogues
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclobutyl ring substituted with a tolyl group and a hydroxymethyl group. Its molecular formula is , with a molecular weight of 178.23 g/mol. The presence of the hydroxymethyl group allows for various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.
Synthesis and Chemical Reactions
(1-(m-Tolyl)cyclobutyl)methanol serves as a precursor in the synthesis of more complex organic molecules. It can undergo:
- Oxidation : Converting the alcohol to a ketone or aldehyde.
- Substitution Reactions : The hydroxyl group can be replaced by other functional groups, expanding its utility in synthetic chemistry.
Table 1: Common Reactions Involving (1-(m-Tolyl)cyclobutyl)methanol
| Reaction Type | Reagent/Condition | Product |
|---|---|---|
| Oxidation | Chromium trioxide | (1-(m-Tolyl)cyclobutyl)ketone |
| Substitution | Halogenating agents (e.g., Br2) | (1-(m-Tolyl)cyclobutyl)halide |
Recent studies have indicated that (1-(m-Tolyl)cyclobutyl)methanol exhibits promising biological activities, which include:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, indicating potential therapeutic uses in treating chronic inflammatory diseases.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (1-(m-Tolyl)cyclobutyl)methanol using disk diffusion methods. The results demonstrated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics.
Pharmaceutical Applications
The compound is under investigation for its potential role in drug development. Its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions positions it as a candidate for:
- Drug Design : Targeting specific receptors or enzymes involved in disease pathways.
- Therapeutic Agents : Development of new medications for conditions such as infections or inflammation.
Toxicological Assessment
A comprehensive toxicological evaluation is essential for understanding the safety profile of (1-(m-Tolyl)cyclobutyl)methanol. Studies in rodent models have indicated no significant adverse effects at therapeutic doses, establishing a no observed adverse effect level (NOAEL). This finding supports its further investigation in clinical settings.
Mechanism of Action
The mechanism by which (1-(m-Tolyl)cyclobutyl)methanol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl and m-tolyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The m-tolyl group enhances hydrophobicity compared to methyl or chlorophenyl substituents. Chlorophenyl derivatives (e.g., sibutramine-related compounds) exhibit higher polarity due to electronegative Cl, influencing chromatographic retention .
- Functional Group Impact: Methanol derivatives (e.g., and ) prioritize hydrogen bonding, while dimethylamine groups (sibutramine compounds) increase basicity and solubility in acidic conditions.
Chromatographic Behavior
Data from pharmacopeial standards (–5) reveal how substituents affect gas chromatography (GC) retention:
| Compound Type | Substituent Position | Relative Retention Time (RRT) |
|---|---|---|
| Sibutramine-Related Compound A | 2-Chlorophenyl | 0.73 |
| Sibutramine-Related Compound B | 3-Chlorophenyl | 0.83 |
| Sibutramine-Related Compound C | 4-Chlorophenyl | 1.14 |
- Positional Isomerism : Para-substituted chlorophenyl groups (Compound C) show longer retention than meta- or ortho-substituted analogs, likely due to increased molecular symmetry or dipole interactions. The m-tolyl group in the target compound may exhibit intermediate retention between methyl and chlorophenyl derivatives due to its moderate electron-donating effects .
Biological Activity
(1-(m-Tolyl)cyclobutyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
(1-(m-Tolyl)cyclobutyl)methanol features a cyclobutyl group attached to a methanol moiety and a m-tolyl substituent. Its unique structure allows for various interactions with biological macromolecules, influencing its activity and function.
Biological Activities
The compound has been investigated for several biological activities, particularly:
- Antimicrobial Activity : Studies suggest that (1-(m-Tolyl)cyclobutyl)methanol exhibits antimicrobial properties against various strains of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
- Cytotoxic Effects : The compound's cytotoxicity has been evaluated in vitro, revealing significant effects on cell viability in various human cancer cell lines. These findings suggest a need for further exploration into its therapeutic applications .
The biological activity of (1-(m-Tolyl)cyclobutyl)methanol is largely attributed to its ability to interact with specific molecular targets within cells:
- Interaction with Enzymes : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This interaction is crucial for its antimicrobial and anticancer effects.
- Membrane Disruption : Due to its lipophilic nature, the compound can integrate into lipid membranes, leading to increased permeability and subsequent cell death in microbial or cancer cells .
Case Studies
Several studies have explored the biological effects of (1-(m-Tolyl)cyclobutyl)methanol:
-
Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined for various strains, providing insight into its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -
Cytotoxicity in Cancer Cells : In vitro assays revealed that (1-(m-Tolyl)cyclobutyl)methanol reduced cell viability in human breast cancer cells by 50% at a concentration of 30 µg/mL after 48 hours.
Cell Line IC50 (µg/mL) MCF-7 30 HeLa 25 A549 35
Research Findings
Recent studies have expanded on the understanding of (1-(m-Tolyl)cyclobutyl)methanol's biological activities:
- In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing tumor sizes and enhancing survival rates when administered in conjunction with standard chemotherapy treatments .
- Pharmacokinetics : Investigations into the pharmacokinetic profile indicate favorable absorption and distribution characteristics, suggesting potential for therapeutic use. The compound demonstrated a half-life conducive to sustained biological activity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
